4-Hydroxy Mepivacaine-d3 is a deuterium-labeled analogue of 4-Hydroxy Mepivacaine, primarily utilized in scientific research. The compound's molecular formula is C15H19D3N2O2, with a molecular weight of 265.37 g/mol. Its deuterium labeling allows for enhanced tracking of metabolic and pharmacokinetic processes in biological systems, making it a valuable tool in various fields such as chemistry, biology, and medicine.
4-Hydroxy Mepivacaine-d3 is classified as a local anesthetic. It falls under the category of amide-type anesthetics, which are commonly used to provide regional anesthesia. The compound is synthesized from 4-Hydroxy Mepivacaine through deuteration processes, which can involve catalytic hydrogenation using deuterium gas or deuterated reagents.
The synthesis of 4-Hydroxy Mepivacaine-d3 involves several key steps:
The molecular structure of 4-Hydroxy Mepivacaine-d3 features a piperidine ring, an aromatic ring, and a hydroxyl group. The presence of three deuterium atoms distinguishes it from its non-deuterated counterpart.
4-Hydroxy Mepivacaine-d3 can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed. For instance:
The mechanism of action of 4-Hydroxy Mepivacaine-d3 mirrors that of its non-deuterated form, functioning primarily as a local anesthetic:
Relevant analyses often involve spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy) to confirm structural integrity and purity.
4-Hydroxy Mepivacaine-d3 has significant applications across various scientific domains:
4-Hydroxy Mepivacaine-d3 features site-specific deuterium substitution at the N-methyl group (N-CH₃ → N-CD₃) of the piperidine ring. This strategic isotopic labeling replaces all three hydrogen atoms with deuterium atoms, resulting in a mass increase of 3 Da compared to the non-deuterated analogue. The molecular structure maintains the core pharmacophore of mepivacaine metabolites—a 2,6-dimethylaniline ring connected via amide linkage to a piperidine carboxamide—while introducing a metabolically stable deuterium tag at the tertiary amine position [1] [5]. The deuteration occurs exclusively at the methyl group attached to the piperidine nitrogen, preserving the chemical structure of the 4-hydroxylated aromatic ring, which is the primary site of phase I metabolism in the native compound [2].
Deuteration minimally alters the molecular geometry and electronic properties of 4-Hydroxy Mepivacaine, while significantly modifying its metabolic stability and analytical detectability. Key comparative characteristics include:
Table 1: Comparative Properties of 4-Hydroxy Mepivacaine and Its Deuterated Analog
Property | 4-Hydroxy Mepivacaine | 4-Hydroxy Mepivacaine-d3 | Significance |
---|---|---|---|
Molecular Formula | C₁₅H₂₂N₂O₂ | C₁₅H₁₉D₃N₂O₂ | +3 Da mass difference |
Molecular Weight (g/mol) | 246.35 | 265.37 | Enables MS discrimination |
Chemical Behavior | Identical | Identical | Maintains native chemistry |
Metabolic Stability | Standard | Enhanced at N-methyl group | Reduces first-pass demethylation |
Mass Spectrometry | [M]⁺ m/z 247 | [M]⁺ m/z 266 | Distinct isotopic signature |
The deuterated analogue exhibits near-identical physicochemical behavior to its non-deuterated counterpart in chromatographic systems, allowing it to serve as an ideal internal standard for quantitative analyses. However, the C-D bonds confer greater metabolic stability against oxidative N-demethylation—a primary metabolic pathway mediated by hepatic CYP450 enzymes—thereby extending the half-life in in vitro metabolic studies [2] [6]. This kinetic isotope effect (KIE) does not alter receptor binding or distribution characteristics, making it particularly valuable for tracing metabolic pathways without perturbing biological behavior [2].
The systematic IUPAC name for this deuterated compound is N-(4-Hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide. This nomenclature precisely specifies:
Mepivacaine metabolites exist as racemic mixtures due to the chiral center at carbon 2 of the piperidine ring. 4-Hydroxy Mepivacaine-d3 retains this stereochemical feature, with commercial preparations typically supplied as the racemate containing both (R)- and (S)-enantiomers. The absence of stereoselective synthesis in standard production protocols reflects the research applications where enantiomeric resolution is often performed analytically rather than at the synthetic stage [6] [7].
The definitive molecular formula C₁₅H₁₉D₃N₂O₂ (as confirmed by high-resolution mass spectrometry) yields a precise molecular weight of 265.37 g/mol. This represents a 7.7% mass increase compared to the non-deuterated metabolite (C₁₅H₂₂N₂O₂, 246.35 g/mol). The increased mass arises solely from the deuterium substitution, with the elemental composition maintaining the same carbon, nitrogen, and oxygen atom count as the native compound. This mass difference is analytically significant, creating a distinct isotopic signature detectable by mass spectrometry [1] [2] [5].
4-Hydroxy Mepivacaine-d3 demonstrates solubility profiles consistent with amphiphilic molecules containing both aromatic and amine functional groups:
Table 2: Solubility Characteristics of 4-Hydroxy Mepivacaine-d3
Solvent System | Solubility (mg/mL) | Notes |
---|---|---|
Dichloromethane | >50 | Preferred for extraction |
Methanol | >40 | Suitable for LC-MS applications |
Dimethyl Sulfoxide | >100 | Stock solution preparation |
pH 3.0 Buffer | ~10 | Protonated form enhances solubility |
pH 7.4 Buffer | <1 | Limited solubility at physiological pH |
n-Hexane | <0.1 | Minimal solubility in non-polar solvents |
Synthesis and Analytical Characterization
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9